molecular formula C30H30N2O7S B12018623 Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 609796-69-2

Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12018623
CAS No.: 609796-69-2
M. Wt: 562.6 g/mol
InChI Key: JMDWTFSNJILMCY-BZZOAKBMSA-N
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Description

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound characterized by a complex heterocyclic framework. Its molecular formula is C₃₂H₃₄N₂O₇S, with an average molecular mass of 590.691 g/mol and a monoisotopic mass of 590.208672 g/mol . The structure integrates a pyrrolidinone core substituted with a 4-butoxybenzoyl group, a 4-methoxyphenyl ring, and a methylthiazole carboxylate moiety esterified with an allyl group. This compound is cataloged under ChemSpider ID 11968798 and CAS registry number 609796-61-4 .

Safety protocols for handling this compound emphasize avoiding heat, ignition sources, and direct exposure (P210, P201 precautions) .

Properties

CAS No.

609796-69-2

Molecular Formula

C30H30N2O7S

Molecular Weight

562.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H30N2O7S/c1-5-7-17-38-22-14-10-20(11-15-22)25(33)23-24(19-8-12-21(37-4)13-9-19)32(28(35)26(23)34)30-31-18(3)27(40-30)29(36)39-16-6-2/h6,8-15,24,33H,2,5,7,16-17H2,1,3-4H3/b25-23-

InChI Key

JMDWTFSNJILMCY-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps. The process typically starts with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the butoxybenzoyl, methoxyphenyl, and allyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate or as a tool in medicinal chemistry.

    Industry: It may have applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of thiazole-carboxylate derivatives with modular substitutions on the pyrrolidinone and aromatic rings. Key structural analogs and their distinguishing features are outlined below:

Substituent Variations in the Ester Group

The allyl ester group in the target compound can be replaced with methyl, ethyl, or other alkyl/aryl groups, altering physicochemical properties like solubility and metabolic stability.

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Allyl C₃₂H₃₄N₂O₇S 590.69 609796-61-4
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Methyl C₃₁H₃₂N₂O₇S 576.66 617694-46-9
Ethyl 2-(3-(4-butoxybenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate Ethyl C₃₁H₃₂FN₂O₇S 595.66 609794-25-4

Variations in Aromatic Ring Substituents

Compound Name Phenyl Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 4-Methoxyphenyl C₃₂H₃₄N₂O₇S 590.69 609796-61-4
Allyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate 3-Fluoro-4-methylbenzoyl, 3-methoxyphenyl C₃₂H₃₂FNO₇S 607.67 618071-83-3
Ethyl 2-[3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methylthiazole-5-carboxylate 4-Methoxy-3-methylbenzoyl, 3,4,5-trimethoxyphenyl C₂₉H₃₀N₂O₉S 582.62 488855-22-7

Key Observations

  • Ester Group Impact : The allyl ester in the target compound introduces higher hydrophobicity compared to methyl/ethyl esters, which may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic Substitutions : Electron-donating groups (e.g., methoxy) on phenyl rings increase resonance stabilization, whereas electron-withdrawing groups (e.g., fluoro) may alter dipole interactions .

Biological Activity

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that incorporates multiple functional groups, including allyl, thiazole, and pyrrole structures. This compound's unique chemical structure suggests potential applications in medicinal chemistry and material science due to the presence of various reactive sites.

Chemical Structure and Properties

The compound features:

  • Thiazole Ring: Known for its biological activity and presence in many pharmaceuticals.
  • Allyl Group: Contributes to reactivity, allowing for various chemical transformations.
  • Pyrrole Structure: Often associated with significant biological activities.

The molecular formula is C30H34N2O7SC_{30}H_{34}N_{2}O_{7}S with a molecular weight of approximately 562.63 g/mol.

Potential Applications

Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Anticancer Activity: Inhibiting cancer cell proliferation.
  • Antioxidant Effects: Protecting cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity:
    A study on thiazole derivatives demonstrated their potential as anticancer agents by inhibiting tumor growth in vitro. The mechanism involved apoptosis induction in cancer cells, suggesting that compounds like Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy...) could exhibit similar effects due to their structural components .
  • Antioxidant Properties:
    Pyrrole-containing compounds have shown significant antioxidant activity in various assays. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.
  • Interaction Studies:
    Interaction studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for understanding how this compound behaves in biological systems. Such studies typically analyze metabolic pathways and interactions with biological macromolecules.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functional group modifications. For example, refluxing intermediates with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can form key heterocyclic frameworks. To improve yields, optimize reaction parameters such as temperature (e.g., 120°C for cyclization steps), solvent polarity, and catalyst selection (e.g., phosphorous oxychloride for oxadiazole formation) . Purification via column chromatography using gradients of ethyl acetate/hexane mixtures enhances purity. Monitor reaction progress using TLC with UV visualization.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Combine 1H/13C NMR to confirm proton environments and carbonyl/aromatic carbons, FT-IR for functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹, ester C=O at ~1700 cm⁻¹), and HRMS for molecular ion validation. For stereochemical analysis, use X-ray crystallography if single crystals are obtainable. Comparative analysis with structurally similar compounds (e.g., thiazole or pyrrolone derivatives) helps resolve ambiguities .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify degradation products.
  • Light Sensitivity : Expose solid and solution samples to UV-Vis light (300–800 nm) and analyze photodegradation pathways .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Start with in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) to assess anti-cancer potential. Use microbroth dilution for antimicrobial activity against Gram-positive/negative bacteria. For anti-inflammatory properties, measure COX-2 inhibition via ELISA. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replace 4-methoxyphenyl with halogenated or bulky groups) and compare bioactivity.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., kinase ATP-binding pockets).
  • Data Integration : Corrogate biological data (IC50, Ki) with electronic (Hammett σ) and steric (Taft ES) parameters to derive quantitative SAR models .

Q. How should researchers resolve contradictions in spectral data interpretation for complex derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by tracing proton-proton and carbon-proton correlations.
  • Isotopic Labeling : Introduce deuterium at ambiguous positions to simplify spectra.
  • Comparative Crystallography : Compare X-ray structures of derivatives to confirm bond angles and torsional conformations .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • ADME Profiling : Perform Caco-2 permeability assays and microsomal stability tests to assess bioavailability.
  • Formulation Optimization : Use lipid-based nanoemulsions or PEGylation to enhance solubility and plasma half-life.
  • Mechanistic Toxicology : Conduct transcriptomic profiling (RNA-seq) in animal models to identify off-target effects .

Q. How can computational modeling enhance the design of catalytic systems for its large-scale synthesis?

  • Methodological Answer :
  • Reactor Simulation : Use COMSOL Multiphysics to model heat/mass transfer in continuous-flow reactors, optimizing residence time and mixing efficiency.
  • AI-Driven Catalyst Screening : Train machine learning models on existing catalysis datasets to predict ligand-metal combinations for cross-coupling steps.
  • Process Control : Implement PID controllers with real-time FTIR monitoring to maintain reaction stoichiometry .

Q. What experimental approaches elucidate the compound’s mechanism in heterogeneous catalysis?

  • Methodological Answer :
  • Surface Analysis : Use XPS and TEM to characterize catalyst surfaces post-reaction.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
  • Operando Spectroscopy : Combine Raman spectroscopy with GC-MS to monitor intermediate species during catalytic cycles .

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